molecular formula C11H12N2O B2798414 N-[1-(furan-2-yl)ethyl]pyridin-2-amine CAS No. 355833-74-8

N-[1-(furan-2-yl)ethyl]pyridin-2-amine

Cat. No.: B2798414
CAS No.: 355833-74-8
M. Wt: 188.23
InChI Key: USNHDBZHLJXKIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(furan-2-yl)ethyl]pyridin-2-amine is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This compound is characterized by the presence of a furan ring and a pyridine ring, connected through an ethylamine linkage. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N-[1-(furan-2-yl)ethyl]pyridin-2-amine is utilized in a wide range of scientific research applications, including:

Future Directions

The future directions for the study of “N-[1-(furan-2-yl)ethyl]pyridin-2-amine” could involve further exploration of its synthesis, characterization, and potential applications. For instance, developing convenient synthetic methods, especially by which we can synthesize these two kinds of structures respectively from the same starting materials, is very meaningful . Furthermore, owing to the attractive biological properties of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, these compounds might be developed into novel anti-fibrotic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)ethyl]pyridin-2-amine typically involves the reaction of 2-aminopyridine with 2-acetylfuran under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures . The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)ethyl]pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives have distinct chemical and physical properties, making them useful in different research applications .

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)ethyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(furan-2-yl)ethyl]pyridin-2-amine is unique due to its specific ethylamine linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, as it can interact differently with molecular targets compared to its analogs .

Properties

IUPAC Name

N-[1-(furan-2-yl)ethyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9(10-5-4-8-14-10)13-11-6-2-3-7-12-11/h2-9H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNHDBZHLJXKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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